Methods of Synthesis: Glycine (1-13C) can be synthesized using several methods, including:
Technical Details: The synthesis typically requires controlled conditions to ensure high purity and isotopic enrichment. For instance, using specific growth media enriched with carbon-13 can facilitate the production of glycine (1-13C) in cell cultures. Furthermore, purification methods such as high-performance liquid chromatography (HPLC) are employed to isolate the labeled compound from unreacted materials.
Structure: Glycine has a simple molecular structure characterized by its amino group (), carboxyl group (), and a hydrogen atom as its side chain. The presence of the carbon-13 isotope at position one modifies its isotopic signature without altering its chemical properties.
Data:
Glycine (1-13C) participates in various biochemical reactions:
These reactions are critical in understanding metabolic pathways and the role of glycine in cellular functions.
The mechanism of action for glycine (1-13C) primarily involves its role as a precursor in various biosynthetic pathways:
The use of carbon-13 labeling allows researchers to track these processes quantitatively through techniques such as mass spectrometry and nuclear magnetic resonance spectroscopy.
Physical Properties:
Chemical Properties:
Relevant analyses often involve determining isotopic enrichment levels using mass spectrometry or NMR spectroscopy, which provide insights into metabolic flux and incorporation rates in biological systems.
Glycine (1-13C) has several scientific applications:
[1-¹³C]Glycine serves as a critical isotopic tracer for dissecting one-carbon (1C) metabolic flux, particularly due to its position-specific labeling of the α-carbon atom. This tracer enables precise tracking of glycine decarboxylation events and subsequent incorporation of 1C units into folate-dependent biosynthetic pathways. The release of ¹³CO₂ from the C1 position directly reports on the activity of the glycine cleavage system (GCS), a mitochondrial multienzyme complex [2] [5].
The GCS comprises four components: P-protein (glycine decarboxylase), H-protein (lipoate-containing carrier), T-protein (tetrahydrofolate-requiring aminomethyltransferase), and L-protein (dihydrolipoamide dehydrogenase). [1-¹³C]Glycine is decarboxylated by P-protein, releasing ¹³CO₂ and transferring the aminomethyl moiety to the lipoyl group of H-protein. This aminomethyl group is subsequently transferred to tetrahydrofolate (THF) via T-protein, generating 5,10-methylene-THF—a key 1C donor for nucleotide synthesis and methylation reactions [5].
Table 1: Enzymatic Components of Glycine Cleavage System and Isotopic Consequences of [1-¹³C]Glycine Metabolism
GCS Component | Function | Isotope-Specific Reaction |
---|---|---|
P-protein (GDH) | Decarboxylates glycine | Releases ¹³CO₂ from [1-¹³C]glycine |
H-protein | Carries aminomethyl group via lipoate arm | Binds (^{13}\text{CH}2\text{-NH}3^+) after decarboxylation |
T-protein | Transfers aminomethyl to THF | Generates (^{13}\text{CH}_2=\text{THF}) |
L-protein | Regenerates oxidized lipoamide | No direct ¹³C interaction |
Molecular dynamics simulations reveal that the aminomethyl-lipoate arm of H-protein is transiently protected within a hydrophobic cavity, preventing side reactions until interaction with T-protein triggers conformational release [3]. This ensures efficient channeling of the labeled 1C unit toward 5,10-methylene-THF synthesis, making ¹³CO₂ production a quantitative proxy for GCS flux.
[1-¹³C]Glycine discriminates between mitochondrial and cytosolic decarboxylation pathways:
Table 2: Compartment-Specific Decarboxylation Fluxes Measured Using [1-¹³C]Glycine
Tissue/Cell Type | Mitochondrial ¹³CO₂ (%) | Cytosolic Contribution (%) | Key Methodology |
---|---|---|---|
Hepatocytes | 92 ± 4 | 8 ± 3 | Mitochondrial isolation + inhibitor assays |
MYCN-amplified neuroblastoma | 88 ± 5 | 12 ± 2 | SHMT2 knockdown + LC-MS flux analysis |
Pluripotent stem cells | 95 ± 3 | 5 ± 1 | Gldc overexpression + isotopic profiling [7] |
The tracer’s ability to resolve compartmental fluxes is critical in diseases like cancer, where mitochondrial GCS hyperactivity supports nucleotide synthesis and redox balance via 5,10-methylene-THF production [6].
Limitations: Underestimates total glycine flux due to isotopic dilution from unlabeled serine→glycine interconversion. Fails to distinguish glycine oxidation from de novo synthesis.
[1,2-¹³C₂]Glycine:
Table 3: Kinetic Parameters of Glycine Tracers in Human Infusion Studies
Parameter | [1-¹³C]Glycine | [1,2-¹³C₂]Glycine | Physiological Significance |
---|---|---|---|
Flux estimation error | 15–20% (serine dilution) | 5–8% | Impacts accuracy of protein turnover studies |
Time to isotopic steady state | 2–3 hours | 4–6 hours | Prolonged protocols increase patient discomfort |
GCS flux specificity | High (C1-specific) | Moderate (C2 labels serine) | [1-¹³C] preferred for 1C metabolism studies |
Dual-tracer designs (e.g., [1-¹³C]glycine + [¹³C₆]leucine) aim to concurrently measure protein synthesis and 1C metabolism but face methodological inconsistencies:
These factors necessitate rigorous correction algorithms and limit the utility of dual-tracer designs in dynamic metabolic states (e.g., fasting vs. fed).
CAS No.: 112839-93-7
CAS No.: 82526-36-1
CAS No.: 61109-48-6
CAS No.: